2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate
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Overview
Description
2,4-Dimethylphenyl 2-oxo-2H-chromene-6-sulfonate is an organic compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a chromene core, a sulfonate group, and a dimethylphenyl substituent, making it a molecule of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate alkynes or alkenes under acidic or basic conditions.
Substitution with Dimethylphenyl Group: The final step involves the substitution of the chromene derivative with a 2,4-dimethylphenyl group, which can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene alcohols, and various substituted chromene compounds, depending on the reagents and conditions used.
Scientific Research Applications
2,4-Dimethylphenyl 2-oxo-2H-chromene-6-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable chromene core and functional groups.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-6-sulfonate: Lacks the dimethylphenyl group, which may affect its biological activity and chemical properties.
2,4-Dimethylphenyl 2-oxo-2H-chromene: Lacks the sulfonate group, which may influence its solubility and reactivity.
2,4-Dimethylphenyl 2-oxo-2H-chromene-6-carboxylate: Contains a carboxylate group instead of a sulfonate group, which may alter its chemical behavior and applications.
Uniqueness
2,4-Dimethylphenyl 2-oxo-2H-chromene-6-sulfonate is unique due to the presence of both the dimethylphenyl and sulfonate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-3-6-15(12(2)9-11)22-23(19,20)14-5-7-16-13(10-14)4-8-17(18)21-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWZTKIJFDEDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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